molecular formula C18H20ClN5O2 B2848876 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide CAS No. 922110-80-3

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide

Cat. No. B2848876
CAS RN: 922110-80-3
M. Wt: 373.84
InChI Key: KZAULJCXYJXFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide” is a chemical compound with the linear formula C20H18ClN5 . It is related to a series of compounds that have been studied for their potential as inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival .

Scientific Research Applications

Antioxidant Activity

Pyrazolines and their derivatives, like the compound , have been studied for their antioxidant properties . Oxidative stress is linked to disease development, and compounds that can mitigate this stress are valuable in medical research. The compound’s ability to affect malondialdehyde (MDA) levels, a biomarker for oxidative injury, makes it a candidate for further exploration in antioxidant therapies .

Acetylcholinesterase Inhibition

The compound has potential as an acetylcholinesterase (AchE) inhibitor . AchE plays a crucial role in the cholinergic nervous system by hydrolyzing acetylcholine. Inhibitors of AchE are used to treat diseases like Alzheimer’s, where they help increase acetylcholine levels in the brain, potentially improving cognitive function .

Anti-Tubercular Agents

Derivatives of pyrazolines have been designed and synthesized for their anti-tubercular activity . The compound’s structural similarity to these derivatives suggests it could be effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This application is particularly relevant given the ongoing challenge of drug-resistant TB strains .

Neuroprotective Effects

Given the compound’s influence on AchE activity, it may also have neuroprotective effects . By modulating enzyme activity, it could protect nerve cells from damage or degeneration, which is a significant concern in conditions like Parkinson’s disease and other neurodegenerative disorders .

Anti-Inflammatory Properties

Pyrazoline derivatives have shown anti-inflammatory properties in various studies. The compound’s ability to modulate biochemical pathways involved in inflammation makes it a potential candidate for the development of new anti-inflammatory drugs .

Antidepressant and Anticonvulsant Effects

The compound may also exhibit antidepressant and anticonvulsant effects . These properties are valuable in the treatment of psychiatric disorders and epilepsy, respectively. The modulation of neurotransmitter systems by the compound could underlie these therapeutic effects .

Mechanism of Action

The compound is related to a series of compounds that have been studied for their potential as inhibitors of Protein Kinase B (PKB or Akt). These compounds are ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

properties

IUPAC Name

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2/c1-12(2)17(25)20-6-7-24-16-15(9-22-24)18(26)23(11-21-16)10-13-4-3-5-14(19)8-13/h3-5,8-9,11-12H,6-7,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAULJCXYJXFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.